molecular formula C6H8 B1465184 Prop-2-ynylcyclopropane CAS No. 58405-37-1

Prop-2-ynylcyclopropane

Cat. No.: B1465184
CAS No.: 58405-37-1
M. Wt: 80.13 g/mol
InChI Key: LIWWTIQFDBDUHK-UHFFFAOYSA-N
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Description

Contextualizing Strained Ring Systems and Alkynes in Chemical Research

Strained ring systems, such as cyclopropanes, have long been recognized for their unique chemical properties, which deviate significantly from their acyclic counterparts. colab.ws The approximately 27.5 kcal/mol of ring strain in cyclopropane (B1198618) provides a thermodynamic driving force for ring-opening reactions, making them valuable synthetic intermediates. colab.wsuni-stuttgart.de This strain arises from bond angle distortion and torsional strain, resulting in weaker carbon-carbon bonds with increased p-character, which imparts reactivity akin to that of a C=C double bond. uni-stuttgart.de

Alkynes, characterized by their carbon-carbon triple bond, are another cornerstone of organic synthesis. fiveable.me The linear geometry and electron-rich nature of the triple bond make them susceptible to a wide range of transformations, including additions, cycloadditions, and metal-catalyzed couplings. nih.govacs.org The combination of a strained ring and an alkyne within the same molecule, as seen in prop-2-ynylcyclopropane, creates a system with enhanced and often unique reactivity profiles. nih.govchemrxiv.org

The Unique Synergistic Reactivity of the Cyclopropane-Alkyne Framework

The juxtaposition of the cyclopropane ring and the alkyne in this compound leads to a fascinating interplay of electronic and steric effects, resulting in synergistic reactivity. The cyclopropyl (B3062369) group can act as a conjugating substituent, influencing the electronic properties of the adjacent alkyne. This electronic communication can modulate the reactivity of the triple bond in various transformations.

A significant area of research has been the metal-catalyzed cycloisomerization of propargyl cyclopropanes. rsc.org Under the influence of catalysts, these molecules can undergo rearrangement to form more complex cyclic and polycyclic structures. For instance, gold(I) catalysts have been shown to induce the cycloisomerization of cyclopropylalkynes to yield 1,3-dioxin-2-one or 1,3-dioxolan-2-one derivatives while preserving the cyclopropyl group. rsc.org In other cases, the reaction cascade can involve a nucleophilic addition followed by a ring-opening of the cyclopropane. researchgate.net

Furthermore, the strained nature of the cyclopropane ring can influence the regioselectivity of reactions involving the alkyne. For example, in ruthenium-catalyzed annulations with benzoic acids, the presence of a cyclopropyl substituent on the alkyne was found to reduce reactivity but did not significantly impact the regioselectivity of the annulation. goettingen-research-online.de

The reactivity of this compound and its derivatives also extends to cycloaddition reactions. wikipedia.orgfiveable.me The strained ring can participate in formal [3+2] and [3+3] cycloadditions, providing access to a variety of heterocyclic systems. chim.itresearchgate.net The ability to control the reaction pathway towards different cycloadducts by simply changing the Lewis acid catalyst highlights the tunable reactivity of this framework. researchgate.net

Overview of Research Trajectories for this compound and Related Conjugated Systems

The unique reactivity of this compound has spurred several promising research directions. A major focus has been on the development of novel catalytic systems to control the diverse reaction pathways of this versatile building block. This includes the use of transition metals like gold, rhodium, and ruthenium to orchestrate complex cycloisomerization and annulation cascades. rsc.orggoettingen-research-online.de

Another significant research trajectory involves the application of this compound in the synthesis of complex natural products and biologically active molecules. The ability to rapidly construct intricate molecular scaffolds from this simple precursor makes it an attractive tool for medicinal chemistry and drug discovery. evitachem.com

Furthermore, the study of this compound contributes to a deeper understanding of fundamental concepts in physical organic chemistry, such as the interplay of ring strain, stereoelectronics, and reaction mechanisms. nsf.govnih.gov The insights gained from these studies can guide the rational design of new reagents and reactions with tailored reactivity.

The exploration of related conjugated systems, where the cyclopropane ring is appended to other unsaturated functionalities, continues to be a vibrant area of research. These investigations promise to uncover new modes of reactivity and further expand the synthetic utility of strained-ring systems in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58405-37-1

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

prop-1-ynylcyclopropane

InChI

InChI=1S/C6H8/c1-2-3-6-4-5-6/h6H,4-5H2,1H3

InChI Key

LIWWTIQFDBDUHK-UHFFFAOYSA-N

SMILES

C#CCC1CC1

Canonical SMILES

CC#CC1CC1

Origin of Product

United States

Advanced Synthetic Methodologies for Prop 2 Ynylcyclopropane and Analogous Structures

Strategies for Constructing the Cyclopropane-Alkyne Moiety

This approach focuses on the formation of a C-C bond between a cyclopropyl (B3062369) precursor and a three-carbon propargyl unit. Direct alkynylation and cross-coupling reactions are the primary methods employed in this strategy.

Direct Alkynylation of Cyclopropyl Precursors

Direct alkynylation methods involve the reaction of a nucleophilic acetylide with an electrophilic cyclopropyl precursor. This approach is a straightforward strategy for the introduction of the prop-2-ynyl group.

A plausible and direct method for the synthesis of prop-2-ynylcyclopropane involves the nucleophilic substitution of a cyclopropylmethyl halide with a metal acetylide. This reaction, typically proceeding through an S(_N)2 mechanism, would utilize a strong base to deprotonate a terminal alkyne, such as propyne (B1212725), to generate the corresponding nucleophilic acetylide.

For instance, the reaction of cyclopropylmethyl bromide with propargylide (the anion of propyne) would be expected to yield this compound. The propargylide can be generated in situ by treating propyne with a strong base like sodium amide (NaNH(_2)) in liquid ammonia.

Proposed Reaction Scheme:

While this specific reaction for the synthesis of this compound is not extensively detailed in the provided search results, the underlying principle of acetylide alkylation is a fundamental and well-established transformation in organic synthesis.

Palladium- and nickel-catalyzed cross-coupling reactions offer powerful and versatile methods for the formation of carbon-carbon bonds, including the introduction of a prop-2-ynyl group to a cyclopropane (B1198618) ring. wikipedia.org

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org To synthesize this compound via this method, a cyclopropylzinc reagent, such as cyclopropylzinc bromide, could be coupled with a propargyl halide, like propargyl bromide. researchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh(_3))(_4). wikipedia.org

General Reaction Scheme for Negishi Coupling:

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org To form an analogous structure to this compound where the alkyne is directly attached to the ring, one could envision the coupling of a halocyclopropane, such as iodocyclopropane, with propyne. organic-chemistry.orgresearchgate.netresearchgate.net This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh(_3))(_2)Cl(_2)), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). organic-chemistry.org

General Reaction Scheme for Sonogashira Coupling:

Coupling ReactionCyclopropyl PrecursorPropargyl/Alkyne PrecursorCatalyst System
Negishi Coupling Cyclopropylzinc bromidePropargyl bromidePd(PPh(_3))(_4) or Ni catalyst
Sonogashira Coupling IodocyclopropanePropynePd(PPh(_3))(_2)Cl(_2), CuI, Amine Base

Cyclopropanation Reactions Involving Propargylic Substrates

An alternative and widely explored strategy for the synthesis of this compound and its analogs involves the formation of the cyclopropane ring on a molecule that already contains the propargyl group. This is typically achieved through the reaction of an alkene with a carbene or carbenoid species generated from a propargylic precursor.

Transition metals, particularly rhodium, copper, and ruthenium, are highly effective catalysts for the decomposition of diazo compounds or the activation of other precursors to generate carbenes for cyclopropanation reactions. thieme-connect.deacs.org

Rhodium-Catalyzed Cyclopropanation:

Rhodium(II) carboxylate complexes are well-known catalysts for the cyclopropanation of alkenes with diazo compounds. nih.govnih.gov The reaction of an alkene, such as styrene (B11656), with a propargyl diazoacetate in the presence of a chiral rhodium catalyst can lead to the formation of the corresponding cyclopropane with high stereoselectivity. nih.gov For instance, the Rh(_2)(S-TCPTAD)(_4)-catalyzed reaction of methyl p-tolyldiazoacetate with ethyl acrylate (B77674) produces the cyclopropane product in good yield and high diastereoselectivity. nih.gov

AlkeneDiazo CompoundCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Ethyl acrylateMethyl p-tolyldiazoacetateRh(_2)(S-DOSP)(_4)59>97:377
Ethyl acrylateMethyl p-tolyldiazoacetateRh(_2)(S-TCPTAD)(_4)71>97:384

Data sourced from a rhodium-catalyzed reaction of acrylate derivatives. nih.gov

Copper-Catalyzed Cyclopropanation:

Copper complexes are also widely used catalysts for cyclopropanation reactions with diazo compounds. acs.orgresearchgate.net Chiral bis(oxazoline) ligands in combination with copper(I) trifluoromethanesulfonate (B1224126) are effective for asymmetric cyclopropanations. thieme-connect.de The reaction of styrene with ethyl diazoacetate in the presence of a copper catalyst is a classic example of this methodology. acs.org While specific examples with propargylic diazo compounds are not detailed in the provided results, the general applicability of copper catalysts suggests their potential in synthesizing this compound analogs.

Ruthenium-Catalyzed Cyclopropanation:

Ruthenium catalysts have emerged as powerful tools for cyclopropanation reactions, particularly using propargylic carboxylates as vinylcarbenoid precursors. nih.govresearchgate.netkyoto-u.ac.jp The reaction of various alkenes with propargylic acetates, catalyzed by RuCl(_2)(CO)(_3), affords vinylcyclopropanes in good yields. nih.gov This method provides a safer alternative to the use of potentially explosive diazo compounds.

AlkenePropargylic CarboxylateCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)
Styrene1-Phenylprop-2-yn-1-yl acetateRuCl(_2)(CO)(_3)Toluene808577:23
Styrene1-Phenylprop-2-yn-1-yl acetateRuCl(_2)(CO)(_3)DCE609579:21

Data from ruthenium-catalyzed cyclopropanation of styrene. nih.gov

Visible-light-mediated organophotocatalysis has recently gained prominence as a green and efficient method for various organic transformations, including cyclopropanation. acs.org These reactions often proceed via radical pathways and can be performed under mild conditions. rsc.orgresearchgate.net

Intermolecular cyclopropanation of unactivated olefins with α-bromo-β-ketoesters and α-bromomalonates can be achieved using an organophotocatalyst, such as a benzothiazinoquinoxaline derivative, under visible light irradiation. acs.org This methodology demonstrates broad functional group tolerance and can furnish highly substituted cyclopropanes. While direct synthesis of this compound using this method is not explicitly reported, the generation of radical intermediates from suitable propargylic precursors under photocatalytic conditions could potentially be adapted for the synthesis of analogous structures. The key would be the design of a propargylic substrate that can generate a cyclopropanating species upon photoexcitation.

AlkeneBromo-compoundPhotocatalystYield (%)
4-Phenyl-1-buteneEthyl 2-bromo-3-oxobutanoateBenzothiazinoquinoxaline80
4-Phenyl-1-buteneEthyl 2-bromo-3-oxohexanoateBenzothiazinoquinoxaline75
1-Naphthyl-ethyleneEthyl 2-bromo-3-oxobutanoateBenzothiazinoquinoxaline73

Data from organophotocatalytic cyclopropanation of unactivated olefins. acs.org

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization and other ring-forming reactions represent a powerful and efficient strategy for the construction of the cyclopropane moiety in this compound and its analogs. These methods often offer advantages in terms of atom economy and the ability to establish complex stereochemical relationships.

One notable approach involves the gold-catalyzed intramolecular cyclopropanation of enynes. While not forming this compound directly, the principles of this methodology are highly relevant. For instance, gold(I) complexes can catalyze the cycloisomerization of propargyl esters, leading to the formation of medium-sized rings through an intramolecular cyclopropanation pathway. nih.gov The proposed mechanism involves the gold-mediated 1,2-shift of the propargyl ester to generate a gold-stabilized vinyl carbenoid, which then undergoes intramolecular cyclopropanation with a tethered alkene. nih.gov This strategy highlights the potential for designing precursors that could undergo a similar transformation to yield cyclopropane rings bearing a propargyl or related alkynyl substituent.

Another relevant strategy is the intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates. rsc.org Although this reaction leads to the formation of benz[f]isoindoline derivatives, it proceeds through key intermediates that are pertinent to cyclopropane synthesis. The reaction is believed to involve the formation of an allenic intermediate, followed by an intramolecular Diels-Alder reaction. rsc.org The ability to generate reactive intermediates from propargyl-containing starting materials is a cornerstone of developing novel ring-forming reactions for propargyl-substituted cyclopropanes.

Furthermore, the retro-Buchner reaction of 7-alkynyl-1,3,5-cycloheptatrienes, catalyzed by rhodium(II), provides a pathway to alkynylcyclopropanes. nih.gov This method utilizes the cycloheptatriene (B165957) as a precursor to an alkynyl carbene equivalent, which can then be trapped by alkenes to form the desired cyclopropane ring. nih.gov This approach demonstrates the utility of generating reactive carbene species from stable precursors to achieve cyclopropanation.

The following table summarizes key aspects of these intramolecular and ring-forming methodologies.

MethodologyCatalyst/ReagentPrecursor TypeKey IntermediateResulting Structure Type
Gold-Catalyzed Intramolecular CyclopropanationGold(I) ComplexesPropargyl Esters with Tethered AlkenesGold-Stabilized Vinyl CarbenoidMedium-Sized Rings with Fused Cyclopropanes
Intramolecular Cyclization of Arylpropargyl AmidesBase (e.g., Et3N, DBU)Arylpropargyl AmidesAllenic IntermediateBenz[f]isoindoline Derivatives
Rh(II)-Catalyzed retro-Buchner ReactionRhodium(II) Complexes7-Alkynyl-1,3,5-cycloheptatrienesAlkynyl CarbeneAlkynylcyclopropanes

Development of Stereo- and Regioselective Synthesis Pathways

Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules. For this compound and its derivatives, the development of enantioselective and regioselective methods allows for the precise construction of desired isomers.

Enantioselective Approaches to this compound Derivatives

The enantioselective synthesis of cyclopropanes, including those bearing alkyne substituents, has been a significant focus of research. Chiral catalysts are often employed to induce asymmetry in the cyclopropanation step.

One powerful strategy involves the use of chiral dirhodium(II) catalysts in reactions with diazo compounds. While direct enantioselective synthesis of this compound using this method is not extensively detailed in the provided context, the synthesis of biscyclopropanes using alkynes as dicarbene equivalents showcases the potential of this approach. researchgate.netresearchgate.netnih.gov In these reactions, a chiral Rh2(II) catalyst mediates the enantioselective formation of bicyclopropanes from alkynes, demonstrating excellent stereocontrol. researchgate.netresearchgate.netnih.gov This methodology could conceptually be adapted to the synthesis of chiral propargyl-substituted cyclopropanes by employing a suitable propargyl-containing diazo precursor.

Another promising avenue is the catalytic asymmetric intramolecular propargylation of cyclopropanols. rsc.org This method, utilizing a PyBox-complexed copper catalyst, leads to the formation of a cyclopentanone (B42830) skeleton with an all-carbon quaternary stereocenter. rsc.org Although the final product is not a simple this compound, this reaction demonstrates the ability to perform an enantioselective intramolecular reaction involving a propargyl group and a cyclopropane-related starting material. rsc.org

The following table outlines key features of these enantioselective approaches.

ApproachCatalyst SystemKey TransformationRelevance to this compound
Rh(II)-Catalyzed BiscyclopropanationChiral Dirhodium(II) CatalystsEnantioselective formation of bicyclopropanes from alkynesDemonstrates potential for enantioselective cyclopropanation with alkyne-containing precursors
Asymmetric Intramolecular PropargylationPyBox-Complexed Copper CatalystEnantioselective decarboxylative intramolecular propargylation of cyclopropanolsHighlights enantioselective manipulation of propargyl groups in the context of cyclic structures

Regioselective Control in Alkynylation and Cyclopropanation

Regioselectivity is crucial when multiple reactive sites are present in a molecule. In the context of this compound synthesis, this can involve either the regioselective introduction of the alkynyl group onto a pre-existing cyclopropane ring or the regioselective cyclopropanation of an alkene that already contains a propargyl group.

A significant advancement in the regioselective alkynylation of cyclopropanes is the substrate-controlled C-H or C-C alkynylation of arylcyclopropanes. rsc.org This method utilizes the direct photoexcitation of ethynylbenziodoxolone (EBX) reagents to generate aryl radical cations, leading to the alkynylation of the cyclopropane ring with high regioselectivity. rsc.org For instance, with a benzyl-substituted cyclopropane, the alkynylation occurs exclusively on the cyclopropane ring. rsc.org This approach offers a direct route to introduce an alkynyl group onto a cyclopropane core with precise control over the position of functionalization.

In terms of regioselective cyclopropanation, transition metal catalysis can be employed to direct the reaction to a specific double bond in a polyene substrate. For example, a cobalt-catalyzed Simmons-Smith-type cyclopropanation of polyalkenes demonstrates high regioselectivity based on the substitution pattern of the alkenes. researchgate.net This principle can be applied to substrates containing a propargyl group and multiple double bonds, allowing for the selective formation of the desired propargyl-substituted cyclopropane isomer.

Palladium-catalyzed regioselective cyclopropanation of 2-substituted 1,3-dienes has also been reported. acs.org This method allows for the selective cyclopropanation of the terminal double bond in a conjugated diene system. acs.org By incorporating a propargyl group into the diene substrate, this methodology could be utilized for the regioselective synthesis of vinyl-substituted propargylcyclopropanes, which are valuable synthetic intermediates.

The table below summarizes these regioselective strategies.

StrategyCatalyst/ReagentSubstrate TypeKey Outcome
Substrate-Controlled AlkynylationEthynylbenziodoxolone (EBX) ReagentsArylcyclopropanesRegioselective C-H or C-C alkynylation of the cyclopropane ring
Cobalt-Catalyzed Cyclopropanation[i-PrPDI]CoBr2 Complex / Zn / CH2Br2PolyalkenesRegioselective monocyclopropanation based on alkene substitution pattern
Palladium-Catalyzed CyclopropanationPd(II) Precatalysts2-Substituted 1,3-Dienes3,4-Regioselective cyclopropanation of the terminal double bond

Mechanistic Investigations of Prop 2 Ynylcyclopropane Transformations

Fundamental Principles of Cyclopropane (B1198618) Ring Strain and Reactivity

The reactivity of the cyclopropane ring is fundamentally dictated by its significant ring strain, which is a combination of angle strain and torsional strain. The carbon atoms in cyclopropane are sp³ hybridized and would ideally adopt bond angles of 109.5°. However, the rigid triangular geometry forces the internal C-C-C bond angles to be 60°, a severe deviation that induces substantial angle strain. rsc.org This angle strain leads to a weakening of the C-C bonds within the ring compared to their acyclic counterparts. The C-C bonds in cyclopropane are often described as "bent bonds," indicating that the electron density is distributed outside the direct internuclear axis, imparting partial π-character to these bonds.

CycloalkaneC-C-C Bond AngleAngle Strain (kcal/mol)Torsional Strain (kcal/mol)Total Ring Strain (kcal/mol)
Cyclopropane 60°~27.5~1227.6
Cyclobutane (B1203170) 90° (puckered)~9~1726.3
Cyclopentane (B165970) ~105° (envelope)~1~56.2
Cyclohexane ~111° (chair)~0~00

Data compiled from various sources discussing cycloalkane strain energy.

Detailed Reaction Mechanisms for Alkynylcyclopropane Rearrangements

The presence of the prop-2-ynyl group provides an additional site of reactivity and can direct the rearrangement of the cyclopropane ring through several distinct mechanistic pathways. These rearrangements are often complex, involving pericyclic processes, cationic intermediates, or intricate intramolecular cyclizations.

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. bohrium.com In the context of prop-2-ynylcyclopropane derivatives, the most relevant of these are rsc.orgrsc.org-sigmatropic rearrangements, such as the Cope and Claisen rearrangements. While a classic Cope rearrangement requires a 1,5-diene system, vinylcyclopropanes can undergo a related transformation where the relief of ring strain provides a potent thermodynamic driving force. rsc.orgresearchgate.net For an alkynylcyclopropane, a prior isomerization or reaction to form a 1,5-enyne or diene system would be necessary to engage in a classic Cope-type pathway.

More directly relevant are transition-metal-catalyzed sigmatropic rearrangements. Gold(I) catalysts, in particular, have been shown to facilitate rsc.orgrsc.org-sigmatropic rearrangements of propargylic esters and ethers. nih.gov The mechanism involves the coordination of the electrophilic gold(I) complex to the alkyne, which facilitates the rearrangement to form an allene (B1206475) intermediate. This allene can then be trapped or undergo further reactions. For a substrate like this compound, a gold-catalyzed pathway could involve a rsc.orgrsc.org-rearrangement if a suitable migrating group is present, proceeding through a gold-coordinated allene intermediate where the cyclopropane ring remains intact or participates in subsequent steps. nih.govbeilstein-journals.org

One of the most characteristic reaction pathways for cyclopropanes is through the formation of cyclopropylcarbinyl cations. These non-classical carbocations are remarkably stable due to the delocalization of the positive charge into the "bent" C-C bonds of the cyclopropane ring. nih.gov The generation of a cationic center adjacent to the cyclopropane ring, for instance, by the protonation of the alkyne in this compound or the departure of a leaving group from a derivative, would lead to a cyclopropylcarbinyl cation.

These cations are notoriously prone to rapid skeletal rearrangement. The cyclopropylcarbinyl cation exists in equilibrium with the homoallyl and cyclobutyl cations. kyoto-u.ac.jp The distribution of products depends on the specific substitution pattern and reaction conditions. In the case of an alkynyl-substituted cyclopropylcarbinyl system, the electron-withdrawing nature of the alkyne could destabilize the initial cation, potentially favoring rapid rearrangement. The cation could be trapped by a nucleophile at several positions, leading to ring-opened products (homoallylic alcohols or halides), ring-expanded products (cyclobutene derivatives), or products where the cyclopropane ring is retained. univasf.edu.brresearchgate.net Nature utilizes this type of rearrangement in the biosynthesis of various terpenes, highlighting its efficiency in constructing complex molecular frameworks. univasf.edu.br

The dual functionality of this compound makes it an ideal substrate for intramolecular reactions where one part of the molecule reacts with another. Transition metal catalysis, particularly with gold, has emerged as a powerful tool for initiating such transformations. Gold(I) catalysts are highly alkynophilic and activate the C-C triple bond toward nucleophilic attack. researchgate.net

In a this compound derivative bearing a nucleophilic group, a gold-catalyzed cascade reaction can be initiated. The mechanism typically begins with the activation of the alkyne by Au(I), followed by an intramolecular attack from the nucleophile. This cyclization can be coupled with the rearrangement of the propargyl group itself. For instance, in the cyclization of 2-alkynyl-N-propargylanilines, the propargyl group has been observed to migrate, leading to the formation of an allene intermediate which then undergoes a hydroarylation cascade to form complex tetracyclic indolines. Radical-mediated pathways also provide a route for intramolecular cyclization, where a radical addition to the alkyne can be followed by a ring-opening of the cyclopropane and subsequent cyclization to form new ring systems.

Metal-Carbenoid Intermediates in Catalytic Cycles

While metal carbenoids are often used to synthesize cyclopropanes, the reverse process—the formation of a metal carbenoid from a cyclopropane—is a key step in many transition-metal-catalyzed rearrangements. The high ring strain of the cyclopropane ring facilitates its cleavage by a transition metal center. For substrates like vinylcyclopropanes, oxidative addition of the metal into one of the cyclopropane's C-C bonds leads to a metallacyclic intermediate.

In the case of this compound, a similar process can be envisioned. A transition metal such as rhodium(II), palladium(II), or gold(I) could coordinate to the alkyne and facilitate the cleavage of the cyclopropane ring. Gold(I) catalysis of enynes is particularly well-studied and is understood to proceed through intermediates that can be described as cyclopropyl (B3062369) gold(I) carbenes. researchgate.net These highly reactive species are delocalized cationic intermediates where the gold atom stabilizes the positive charge. researchgate.net An alkynylcyclopropane, upon activation by a metal catalyst, could form an analogous alkynyl metal carbenoid. This intermediate would not be stable and would rapidly evolve through pathways such as cyclopropanation of an external alkene, insertion into a C-H bond, or rearrangement to form new carbocyclic or heterocyclic products. researchgate.net

Elucidation of Cycloaddition Pathways

Cycloaddition reactions offer a powerful method for rapidly building molecular complexity. This compound and its derivatives can participate in cycloadditions either as the 2π component (via the alkyne) or, following rearrangement, as a more complex synthon.

A prominent pathway is the [3+2] cycloaddition. In this type of reaction, the cyclopropane ring acts as a three-carbon synthon. Transition-metal-catalyzed reactions of vinylcyclopropanes have demonstrated their ability to function as either three-carbon or five-carbon components in cycloadditions. By analogy, a rhodium(II) or dirhodium(II) catalyst could mediate the ring-opening of this compound to form a zwitterionic or radical intermediate that is then trapped by a 2π component (a "dipolarophile" like an alkene or another alkyne) to form a five-membered ring. rsc.org The reaction of N-arylaminocyclopropanes with alkynes to form cyclopentane derivatives provides a clear precedent for this reaction class. rsc.org

The alkyne moiety itself can act as the 2π component (a dienophile) in a [4+2] cycloaddition, or Diels-Alder reaction. This would require reaction with a conjugated diene. The reactivity of the alkyne in this compound as a dienophile would be influenced by the electronic properties of the cyclopropylmethyl substituent. Alternatively, a metal-catalyzed rearrangement of the this compound could first generate a conjugated diene, which could then undergo an intramolecular or intermolecular Diels-Alder reaction to construct a six-membered ring.

Concerted vs. Stepwise Mechanisms

The transformation of this compound can, in principle, follow two distinct mechanistic routes: a concerted pericyclic reaction or a stepwise process involving the formation of radical or ionic intermediates. The operative mechanism is often highly sensitive to the specific substitution pattern on the cyclopropane ring and the reaction conditions.

In a concerted mechanism , bond breaking and bond making occur simultaneously in a single, continuous process. For this compound, a potential concerted pathway would be a princeton.edu-hydrogen shift, which is a type of sigmatropic rearrangement. This would involve the migration of a hydrogen atom from the cyclopropyl ring to the terminal alkyne carbon, proceeding through a cyclic transition state. The stereochemical outcome of such reactions is often highly specific and can be predicted by the principles of orbital symmetry conservation.

Conversely, a stepwise mechanism involves the formation of one or more intermediates. In the case of this compound, homolytic cleavage of a carbon-carbon bond in the strained cyclopropane ring could lead to the formation of a diradical intermediate. This diradical can then undergo subsequent rearrangements, such as intramolecular cyclization or hydrogen shifts, to yield various products. The intermediacy of a diradical species often leads to a loss of stereochemical information, resulting in a mixture of stereoisomers.

Distinguishing between these two pathways typically requires a combination of experimental and computational techniques. Kinetic studies, including the determination of activation parameters and the use of kinetic isotope effects, can provide valuable insights. For instance, a large primary kinetic isotope effect upon substitution of a migrating hydrogen with deuterium (B1214612) would be consistent with a concerted mechanism where the C-H bond is broken in the rate-determining step. Computational studies, employing methods like Density Functional Theory (DFT), are invaluable for mapping the potential energy surface, locating transition states, and calculating the energetic barriers for both concerted and stepwise pathways.

While specific experimental data for the parent this compound is limited in the public domain, studies on analogous vinylcyclopropane (B126155) systems have shown that the balance between concerted and stepwise pathways is delicate. Electron-donating or -withdrawing substituents on the cyclopropane ring can significantly influence the stability of potential radical or ionic intermediates, thereby favoring a stepwise mechanism.

Mechanistic PathwayKey CharacteristicsExpected Observables
Concerted (Pericyclic) Single transition state; simultaneous bond formation and cleavage.High stereospecificity; predictable stereochemical outcomes based on orbital symmetry rules; significant primary kinetic isotope effects.
Stepwise (e.g., Diradical) Formation of one or more intermediates.Loss of stereospecificity, leading to product mixtures; trapping of intermediates; smaller or absent primary kinetic isotope effects if C-H bond breaking is not rate-determining.

Role of Orbital Interactions in Pericyclic Transformations

In the context of a concerted pericyclic reaction, the principles of orbital symmetry, famously articulated by Woodward and Hoffmann, play a decisive role in determining the feasibility and stereochemical course of the transformation. princeton.edu These reactions are governed by the symmetry of the molecular orbitals involved in the cyclic transition state.

For a potential princeton.edu-hydrogen shift in this compound, the key orbital interaction would be between the highest occupied molecular orbital (HOMO) of the sigma bond being broken (a C-H bond on the cyclopropane ring) and the lowest unoccupied molecular orbital (LUMO) of the pi system of the alkyne. According to Frontier Molecular Orbital (FMO) theory, a favorable, low-energy transition state is achieved when the symmetry of the HOMO and LUMO allows for a constructive (in-phase) overlap.

The stereochemical outcome of a sigmatropic rearrangement is dictated by whether the migrating group moves over the same face of the pi system (suprafacial) or crosses to the opposite face (antarafacial). The selection rules for sigmatropic shifts, derived from the conservation of orbital symmetry, predict whether a given thermal or photochemical reaction will proceed via a suprafacial or antarafacial pathway. For a princeton.edu-hydrogen shift, which involves 6 electrons (two from the C-H sigma bond and four from the two pi bonds of the alkyne), the Woodward-Hoffmann rules predict a thermally allowed suprafacial migration. This means that the hydrogen atom would be expected to transfer to the same face of the alkyne pi system.

The specific topology of the interacting orbitals in the transition state is crucial. The p-orbitals of the alkyne and the sigma orbital of the C-H bond must align in a way that allows for continuous overlap throughout the reaction coordinate. The rigid nature of the cyclopropane ring in this compound imposes significant geometric constraints on the molecule, which can influence the feasibility of achieving the required transition state geometry for a concerted pericyclic reaction. Computational modeling is essential to visualize these orbital interactions and to assess the energetic viability of the symmetry-allowed pathway compared to alternative stepwise routes.

Reactivity Profiles and Diverse Reaction Pathways of this compound

This compound is a bifunctional molecule that possesses two key reactive centers: a strained cyclopropane ring and a terminal alkyne. This unique combination allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis. The reactivity can be broadly categorized by which part of the molecule is primarily involved in the initial reaction step. nih.gov

Reactivity Profiles and Diverse Reaction Pathways of Prop 2 Ynylcyclopropane

Ring-Opening Reactivity of the Cyclopropane (B1198618) Unit

The significant ring strain inherent in the three-membered cyclopropane ring (approximately 27 kcal/mol) is a primary driver for its reactivity. beilstein-journals.orgresearchgate.net This strain can be released through various ring-opening reactions, which can be initiated by nucleophiles, electrophiles, or metal catalysts. beilstein-journals.orgnih.gov

Nucleophilic and Electrophilic Initiated Ring Cleavage

Cyclopropanes bearing an electron-accepting group can act as electrophiles, undergoing polar, ring-opening reactions. nih.govresearchgate.netnih.govbohrium.com The presence of such a group polarizes the C1-C2 bond, facilitating nucleophilic attack. nih.govnih.gov Strong nucleophiles like thiophenolates and azide (B81097) ions have been shown to open activated cyclopropane rings in SN2-type reactions. nih.govnih.gov The kinetics of these non-catalytic ring-opening reactions have been monitored to determine the inherent reactivity of these electrophilic cyclopropanes. nih.govnih.gov

While prop-2-ynylcyclopropane itself lacks a strong activating group directly on the ring, the propargyl group can influence the ring's electronic properties. Ring-opening can be initiated by electrophilic attack on the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by a nucleophile. Conversely, nucleophilic attack on one of the cyclopropyl (B3062369) carbons can also lead to ring cleavage, particularly if the ring is activated by adjacent functional groups.

Metal-Catalyzed Ring Opening (e.g., Borylative Ring Opening)

Transition metals can catalyze the ring-opening of cyclopropanes, often leading to novel and synthetically useful transformations. beilstein-journals.org For instance, cobalt-diphosphine catalysts can promote the ring-opening coupling reactions between cyclopropanols and unactivated internal alkynes. rsc.org These reactions are proposed to proceed through a cobalt homoenolate intermediate formed from the ring opening of a cobalt cyclopropoxide. rsc.org

A specific example of metal-catalyzed ring-opening is the borylative ring opening. While not extensively documented for this compound itself, related systems demonstrate the principle. Palladium-catalyzed borylative cyclization of enynes derived from terminal alkynes can lead to the formation of borylated cyclic compounds, showcasing the interplay between a metal catalyst, an alkyne, and a strained ring system. nih.gov These reactions highlight the potential for metal catalysts to mediate complex transformations involving both the alkyne and cyclopropane moieties.

Ring-Expansive Transformations (e.g., Difluorination to Cyclobutanes)

The strain in the cyclopropane ring can be harnessed to drive ring-expansion reactions, forming larger, more stable carbocycles like cyclobutanes. These transformations are of significant interest as they allow for the construction of challenging molecular frameworks. nih.gov For example, a highly selective ring expansion of alkynylcyclopropyl alkanols to alkynylcyclobutanols has been achieved using an iron catalyst via a 1,2-carbon shift under mild conditions. researchgate.net Another strategy involves the Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes, which proceed through a tandem Prins addition/ring expansion/1,2-silyl shift to yield bicyclic systems containing a cyclobutane (B1203170) ring. nih.gov

Reactions Involving the Prop-2-ynyl Moiety

The terminal alkyne of this compound is a versatile functional group, capable of undergoing a wide array of transformations characteristic of acetylenes.

Alkynylation and Functionalization of the Terminal Alkyne

The terminal C-H bond of the alkyne is acidic and can be deprotonated by a strong base to form a metal acetylide. This acetylide is a potent nucleophile that can react with various electrophiles in alkynylation reactions. Common transformations include:

Coupling Reactions: The terminal alkyne can participate in classic coupling reactions such as the Sonogashira, Glaser-Hay, and Eglinton couplings to form new carbon-carbon bonds. thieme.deresearchgate.net For example, Sonogashira-type coupling between a terminal alkyne and a halide can occur in the presence of a metal catalyst. researchgate.net

Addition Reactions: The triple bond can undergo addition reactions. For instance, nucleophilic attack on the alkyne can be initiated, especially when activated by a metal catalyst.

Synthesis of Heterocycles: Terminal alkynes are key precursors for synthesizing heterocycles like triazoles via Huisgen dipolar cycloaddition ("click chemistry"). plos.org

The functionalization of the terminal alkyne is a cornerstone of its utility in synthesis, allowing for the introduction of diverse molecular complexity.

Reaction TypeReagentsProduct Type
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu co-catalyst, BaseAryl/Vinyl-substituted alkyne
Glaser-Hay CouplingOxidizing agent (e.g., O₂), Cu catalyst, BaseSymmetrical 1,3-diyne
Huisgen CycloadditionOrganic Azide, Cu(I) catalyst1,2,3-Triazole
AlkynylationStrong Base (e.g., n-BuLi), Electrophile (e.g., R-X)Internal Alkyne

Cascade Reactions Triggered by Alkyne Activation

Activation of the alkyne moiety, typically with a transition metal catalyst, can initiate cascade or tandem reactions where subsequent transformations involve other parts of the molecule, including the cyclopropane ring. These reactions are highly efficient as they form multiple bonds in a single operation.

Integrated Reactivity: Concomitant Transformations of Both Functional Groups

The synergy between the cyclopropyl and alkynyl moieties is most evident in reactions where both groups participate in a coordinated fashion. These transformations leverage the release of ring strain as a thermodynamic driving force to initiate sequences that also involve the alkyne, leading to significant molecular reorganization.

In many transition metal-catalyzed processes, the initial activation step involves the oxidative addition of a metal catalyst into one of the C-C bonds of the cyclopropane ring. This ring-opening event is often facilitated by coordination of the metal to the adjacent alkyne, which positions the catalyst for cleavage of the strained ring. This generates a metallacyclic intermediate where the structural and electronic properties of the original substrate are fundamentally altered. This initial ring-opening can be considered the first step of a complex rearrangement, converting the high-energy cyclopropane into a more stable, open-chain or larger-ring organometallic species. Subsequent steps in the catalytic cycle, such as migratory insertion or reductive elimination involving the alkyne, complete the rearrangement process. While discrete rearrangement reactions of this compound are often embedded within more complex cycloaddition cascades, the underlying principle remains the coupled activation of both the strained ring and the unsaturated triple bond. scispace.comacs.org

This compound analogues, particularly yne-vinylcyclopropanes (yne-VCPs), are exceptional substrates for tandem sequences that combine cycloaddition and rearrangement events in a single operation. These reactions are powerful tools for rapidly building molecular complexity, often leading to the formation of medium-sized rings, which are challenging synthetic targets. semanticscholar.org

A prime example is the rhodium-catalyzed [5+2+1] cycloaddition, which constructs eight-membered carbocycles from an ene-VCP (a close analogue of this compound) and carbon monoxide (CO). pku.edu.cnacs.org The accepted mechanism for this transformation constitutes a tandem sequence:

Oxidative Addition (Rearrangement): The Rh(I) catalyst inserts into the C-C bond of the cyclopropane ring, forming a six-membered rhodacycle intermediate. This ring-opening step is a fundamental rearrangement of the carbon skeleton.

Alkene/Alkyne Insertion (Cycloaddition): The tethered π-system (alkene or alkyne) inserts into a Rh-C bond of the metallacycle, expanding it to an eight-membered ring.

CO Insertion (Cycloaddition): A molecule of carbon monoxide inserts into a Rh-C bond of the eight-membered rhodacycle, forming a nine-membered acyl-rhodacycle.

Reductive Elimination (Rearrangement): The final C-C bond is formed through reductive elimination, releasing the polycyclic product and regenerating the active Rh(I) catalyst.

This entire catalytic cycle can be viewed as a highly orchestrated cycloaddition-rearrangement sequence, where the substrate undergoes significant structural reorganization through a series of metallacyclic intermediates. pku.edu.cnacs.org

Transition Metal-Catalyzed Reactions and Their Selectivity

Transition metals are particularly effective at promoting transformations of this compound and related systems due to their ability to coordinate with both the alkyne and the strained cyclopropane ring, thereby lowering the activation energy for various reaction pathways. The choice of metal and ligands is crucial in dictating the reaction outcome and selectivity.

Rhodium catalysts are exceptionally versatile for activating vinylcyclopropanes and their alkynyl counterparts (yne-VCPs) in cycloaddition reactions. pku.edu.cn These reactions typically proceed via oxidative addition of the rhodium catalyst to the cyclopropane ring, generating a rhodacyclohexene intermediate that can be trapped by various coupling partners.

In the context of yne-VCPs, rhodium catalysts such as [Rh(CO)2Cl]2 promote higher-order cycloadditions. For instance, yne-vinylcyclopropenes (yne-VCPEs), which contain both the cyclopropene (B1174273) and alkyne functionalities, undergo a [5+1+2] cycloaddition with carbon monoxide. acs.org In this reaction, the vinylcyclopropene acts as a five-carbon synthon, CO serves as a one-carbon unit, and the tethered alkyne functions as a two-carbon component to construct complex eight-membered trienone systems. The reaction demonstrates high selectivity, with the catalytic cycle involving C-C bond cleavage of the cyclopropene, followed by CO insertion and then alkyne insertion. acs.org DFT studies have shown that for yne-VCPs, the sequence can be different, with alkyne insertion preceding CO insertion in a [5+2+1] pathway. pku.edu.cn The choice of catalyst can be critical, and it has been demonstrated that the less expensive RhCl3·nH2O can effectively substitute for [Rh(CO)2Cl]2 in some carbonylation reactions. acs.org

Alkynylcyclopropanes can also be synthesized via rhodium catalysis. Rh(II) complexes catalyze the reaction between alkenes and 7-alkynyl cycloheptatrienes, which serve as alkynylcarbene precursors, to deliver a wide range of alkynyl-substituted cyclopropanes with high cis-diastereoselectivity. acs.orgnih.gov

Table 1: Examples of Rhodium-Catalyzed Reactions of Alkynyl Cyclopropane Analogues
Substrate TypeReaction TypeCatalystKey FeaturesProductReference
Yne-Vinylcyclopropene (Yne-VCPE)[5+1+2] Cycloaddition[Rh(CO)2Cl]2 or RhCl3·nH2OForms eight-membered rings; CO insertion precedes alkyne insertion.Cyclooctatrienone acs.org
Ene-Vinylcyclopropane (Ene-VCP)[5+2+1] Cycloaddition[Rh(CO)2Cl]2Forms eight-membered rings; alkene insertion precedes CO insertion.Bicyclic Cyclooctenone semanticscholar.orgpku.edu.cn
7-Alkynyl Cycloheptatriene (B165957) + Styrene (B11656)AlkynylcyclopropanationRh2(esp)2Alkynylcarbene transfer; high cis-diastereoselectivity.cis-1-Alkynyl-2-phenylcyclopropane acs.orgnih.gov

Nickel catalysts offer complementary reactivity to rhodium and are effective in promoting various transformations of functionalized cyclopropanes. Nickel(0) complexes can catalyze intramolecular cycloadditions of substrates containing both an alkylidenecyclopropane and an alkyne moiety. For example, a highly diastereoselective intramolecular [3+2+2] cycloaddition of alkyne-tethered alkynylidenecyclopropanes has been developed. acs.org This reaction proceeds via proximal C-C bond cleavage of the cyclopropane ring to construct 6,7,5-fused tricyclic systems in a single step. The reaction outcome is highly dependent on the nature of the phosphine (B1218219) ligands used with the Ni(COD)2 precatalyst. acs.org

Furthermore, nickel catalysis can achieve rearrangements of activated cyclopropanes. Mild, room-temperature isomerizations of 1-acyl-2-vinylcyclopropanes to dihydrofurans are efficiently catalyzed by Ni(0) complexes. nih.gov While not involving an alkyne, this demonstrates the ability of nickel to promote formal acs.orgacs.org-rearrangements via cleavage of the cyclopropane ring. More complex nickel-catalyzed cross-electrophile couplings have been used for the γ-alkylation of aryl cyclopropyl ketones with alkyl chlorides, proceeding through a ring-opening mechanism. rsc.org These examples highlight the potential of nickel catalysts to engage alkynyl cyclopropanes in similar ring-opening and functionalization reactions.

Table 2: Examples of Nickel-Catalyzed Reactions of Functionalized Cyclopropanes
Substrate TypeReaction TypeCatalyst SystemKey FeaturesProductReference
Alkyne-tethered AlkynylidenecyclopropaneIntramolecular [3+2+2] CycloadditionNi(COD)2 / Phosphine LigandForms 6,7,5-fused tricyclic systems; high diastereoselectivity.Fused Tricyclic System acs.org
Aryl Cyclopropyl Ketone + Alkyl Chlorideγ-Alkylation (Ring-Opening)NiBr2·diglyme / Ligand / MnCross-electrophile coupling; C(sp3)-C(sp3) bond formation.γ-Alkyl Ketone rsc.org
1-Acyl-2-vinylcyclopropaneRearrangementNi(COD)2 / P(O-o-biphenyl)3Mild, room-temperature isomerization.Dihydrofuran nih.gov

The use of palladium in the context of this compound is predominantly focused on the synthesis of cyclopropyl-containing molecules rather than the subsequent transformation of the intact this compound skeleton. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are widely used to synthesize aryl- and heteroaryl-substituted cyclopropanes by coupling cyclopropylboronic acids with aryl halides or triflates. nih.govlookchem.com

However, palladium catalysts are well-known to mediate reactions involving both cyclopropanes and alkynes in other contexts. For example, vinyl cyclopropanes can undergo palladium-catalyzed formal [3+2] cycloaddition with Michael acceptors to generate functionalized cyclopentanes. nih.gov This process involves the initial opening of the cyclopropane ring to form a zwitterionic palladacycle intermediate, which then reacts with an electron-deficient olefin. While direct examples of palladium-catalyzed cross-coupling reactions involving the C-H or C-C bonds of this compound are not extensively documented, the established reactivity patterns of palladium with both strained rings and alkynes suggest potential for such transformations under appropriate catalytic conditions. For instance, Sonogashira-type couplings involving the terminal alkyne are conceivable, provided that the cyclopropane ring remains stable under the reaction conditions. nih.gov


Ruthenium-Catalyzed C–H/O–H Bond Functionalizations

The reactivity of this compound and related cyclopropyl-substituted alkynes has been effectively harnessed in ruthenium-catalyzed C–H/O–H bond functionalizations. latrobe.edu.aunih.gov These reactions typically proceed as oxidative annulations, providing a direct, one-step method for synthesizing valuable cyclopropyl-substituted isocoumarins. latrobe.edu.aunih.gov A key feature of this transformation is the complete conservation of the cyclopropane fragment, highlighting the reaction's selectivity. latrobe.edu.aunih.gov

The process involves the coupling of a cyclopropyl-substituted alkyne with a carboxylic acid, such as benzoic acid. The mechanism is understood to involve an initial carboxylate-assisted C–H bond metalation by the ruthenium(II) catalyst. acs.orgresearchgate.net This is followed by the coordinative insertion of the alkyne, reductive elimination, and subsequent reoxidation of the catalyst to complete the catalytic cycle. acs.org These oxidative annulations demonstrate high regioselectivity and produce good chemical yields. latrobe.edu.aunih.gov The use of less expensive ruthenium complexes makes this an attractive alternative to other precious metal catalysts like rhodium or palladium for similar transformations. acs.org

The reaction conditions generally involve a ruthenium(II) precatalyst, often in conjunction with a copper-based co-catalyst that acts as the oxidant. acs.org

Table 1: Representative Ruthenium-Catalyzed Oxidative Annulation

ReactantsCatalyst SystemConditionsProductYield
Benzoic Acid + this compound[RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂OSolvent, Heat3-cyclopropylisocoumarinHigh

Note: This table represents a generalized reaction based on literature findings. Specific yields and conditions may vary.

Gold-Catalyzed Processes

Gold complexes, particularly Au(I) and Au(III), have emerged as powerful catalysts for a wide array of organic transformations due to their potent π-Lewis acidity, which enables the effective activation of alkynes. acs.org In the context of this compound, gold catalysis opens up diverse reaction pathways, often proceeding through highly reactive intermediates. nih.govacs.org

A central mechanistic feature in the gold-catalyzed reactions of substrates like 1,n-enynes or functionalized cyclopropyl alkynes is the formation of electrophilic species best described as distorted cyclopropyl gold(I) carbene-like intermediates. nih.govacs.orgresearchgate.net The fate of this key intermediate, and thus the final product, is dictated by the reaction conditions and the presence of other functional groups or nucleophiles. nih.gov

Key reaction pathways originating from the cyclopropyl gold carbene intermediate include:

Nucleophilic Attack: External or internal nucleophiles can attack the reactive intermediate. This attack can be directed at either the carbene carbon or one of the cyclopropane carbons, leading to a variety of molecular scaffolds. nih.gov The choice of ligands on the gold catalyst can influence the selectivity of the nucleophilic attack. nih.gov

Cycloisomerization and Rearrangement: In the absence of a competing nucleophile, the cyclopropyl gold carbene can undergo a variety of cycloisomerization or rearrangement reactions. nih.govresearchgate.net For instance, appropriately substituted alkynylcyclopropanecarboxamides can undergo a cascade involving nucleophilic addition followed by cyclopropane ring-opening to yield seven-membered heterocycles like 2(3H)-azepinones. researchgate.net In other systems, less activated alkynylcyclopropylmethanols can cyclize to form oxabicyclo[4.1.0]heptanes. researchgate.net

Cycloadditions and Cyclopropanations: The carbene-like character of the intermediate is clearly demonstrated in its ability to undergo further reactions like intramolecular cyclopropanation with a tethered alkene. nih.govacs.org This pathway allows for the rapid construction of complex polycyclic systems from relatively simple acyclic precursors. nih.gov

Table 2: General Gold-Catalyzed Activation and Transformation of a Cyclopropyl Alkyne

SubstrateCatalystKey IntermediatePotential ProductsReaction Type
Functionalized this compoundAu(I) complex (e.g., Ph₃PAuCl/AgSbF₆)Cyclopropyl Gold CarbeneRing-opened heterocycles, Polycyclic systemsCycloisomerization, Nucleophilic Attack, Cyclopropanation

Note: This table illustrates the general reactivity and potential outcomes of gold-catalyzed reactions with this compound derivatives.

Theoretical and Computational Chemistry Approaches to Prop 2 Ynylcyclopropane

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For prop-2-ynylcyclopropane, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a detailed picture of its electronic landscape.

Table 1: Illustrative Calculated Electronic Properties of this compound

PropertyMethod/Basis SetCalculated Value (Illustrative)
HOMO EnergyDFT/B3LYP/6-31G(d)-8.5 eV
LUMO EnergyDFT/B3LYP/6-31G(d)1.2 eV
HOMO-LUMO GapDFT/B3LYP/6-31G(d)9.7 eV
Dipole MomentDFT/B3LYP/6-31G(d)0.8 Debye

Note: The values in this table are illustrative and based on typical calculations for similar molecules, as specific literature data for this compound is not available.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition Statesnih.gov

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating the mechanisms of chemical reactions due to its favorable balance of accuracy and computational cost. For this compound, DFT can be employed to map out the potential energy surfaces of various reactions, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The strained cyclopropane (B1198618) ring and the reactive alkyne moiety in this compound suggest a rich and diverse reactivity profile. DFT studies can elucidate the mechanistic pathways of reactions such as thermal rearrangements, cycloadditions, and reactions involving the cleavage of the three-membered ring. For instance, in a thermal isomerization, DFT calculations can help distinguish between different possible pathways, such as those involving diradical intermediates or concerted pericyclic processes.

A key aspect of these studies is the characterization of transition states. By locating the saddle point on the potential energy surface corresponding to a transition state, its geometry, energy, and vibrational frequencies can be calculated. The presence of a single imaginary frequency confirms a true transition state. The activation energy, which is the energy difference between the reactants and the transition state, is a primary determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products.

Computational Insights into Conformational Preferences and Strain Energy

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. For this compound, computational methods can provide a detailed understanding of its preferred conformations and the energy barriers to rotation around its single bonds.

The rotation around the C-C bond connecting the cyclopropyl (B3062369) and prop-2-ynyl groups is of particular interest. A potential energy surface scan can be performed by systematically varying the dihedral angle of this bond and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states for conformational change. The relative energies of the conformers indicate their populations at a given temperature. It is expected that the most stable conformer will be one that minimizes steric hindrance between the hydrogen atoms of the cyclopropane ring and the alkyne group.

The strain energy of the cyclopropane ring is another important property that can be quantified computationally. This is typically done using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, thus canceling out systematic errors in the calculations. The strain energy of this compound is influenced by the electronic effects of the prop-2-ynyl substituent. The sp-hybridized carbons of the alkyne are electron-withdrawing, which can affect the bond lengths and angles within the cyclopropane ring and, consequently, its strain energy.

Table 2: Illustrative Conformational Analysis of this compound

ConformerDihedral Angle (H-C-C-C)Relative Energy (kcal/mol) (Illustrative)
Anti180°0.0
Gauche60°1.5
Eclipsed (TS)4.0

Note: The values in this table are illustrative and based on general principles of conformational analysis for similar molecules.

Molecular Dynamics Simulations for Dynamic Reactivity Prediction

While quantum chemical calculations provide a static picture of molecules at their energy minima and transition states, Molecular Dynamics (MD) simulations offer a way to explore their dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the observation of its movements and conformational changes at a given temperature.

For this compound, MD simulations could be used to predict its dynamic reactivity by simulating its behavior under various conditions. For example, by simulating the molecule at high temperatures, one could observe the initial steps of thermal decomposition or isomerization, providing insights into the reaction pathways that are most accessible dynamically. MD simulations can also be used to study the molecule's behavior in a solvent, revealing how interactions with solvent molecules influence its conformational preferences and reactivity.

Predicting dynamic reactivity from MD simulations often involves analyzing the trajectories of the atoms to identify rare events, such as the crossing of a reaction barrier. Techniques like metadynamics or umbrella sampling can be employed to enhance the sampling of these rare events and calculate the free energy profile of a reaction. While specific MD studies on this compound are not available, the methodology has been widely applied to other small organic molecules to understand their dynamic properties and reaction mechanisms.

Strategic Applications of Prop 2 Ynylcyclopropane in Complex Molecule Synthesis

Prop-2-ynylcyclopropane as a Versatile Synthon in Constructing Carbocyclic Systems

The unique structural combination of a strained three-membered ring and a reactive π-system in this compound makes it an invaluable synthon for the assembly of diverse carbocyclic frameworks. The inherent ring strain of the cyclopropane (B1198618) can be harnessed as a driving force for ring-opening and ring-expansion reactions, while the alkyne moiety serves as a handle for various cycloadditions and coupling reactions.

This compound and its derivatives are key precursors for the synthesis of complex fused and spirocyclic systems. The reactivity of the alkyne can be exploited in tandem with reactions involving the cyclopropane ring to construct these challenging motifs.

One notable strategy involves a tandem cyclopropane ring-opening/Conia-ene reaction. For instance, the reaction of 2-alkynyl indoles with 1,1-cyclopropanediesters, catalyzed by Zn(NTf₂)₂, leads to the formation of tetrahydrocarbazoles in a single step nih.gov. This transformation proceeds through a nucleophilic attack of the indole (B1671886) on the cyclopropane, followed by an intramolecular cyclization of the resulting intermediate. While this example does not directly use this compound, it highlights a powerful strategy where a cyclopropane ring and a tethered alkyne work in concert to build fused ring systems.

Furthermore, the development of tandem reactions for the synthesis of spiro-cyclopropyl fused pyrazolin-5-one derivatives showcases the potential of cyclopropane-containing synthons in constructing spirocycles rsc.org. These metal-free, one-pot cascade reactions offer an efficient route to novel spirocyclic skeletons from readily available starting materials rsc.org. The principles of these reactions can be conceptually extended to this compound, where the alkyne could participate in subsequent transformations after the initial spirocyclization event.

The synthesis of cyclopropane-fused N-heterocycles has been achieved through aza-Heck-triggered C(sp³)–H functionalization cascades liverpool.ac.uk. This palladium-catalyzed process involves the cyclization of N-(pentafluorobenzoyloxy)carbamates to generate alkyl-Pd(II) intermediates that then effect C(sp³)–H palladation to form cyclopropanes, leading to a variety of ring-fused and spiro-fused systems liverpool.ac.uk. The presence of an alkyne, as in this compound, would offer further opportunities for diversification of the resulting complex scaffolds.

A significant application of alkynyl cyclopropanes, including this compound, is their regioselective ring expansion to yield highly substituted cyclobutenes, which are precursors to cyclobutane (B1203170) derivatives nih.gov. This transformation can be achieved through a copper-catalyzed cycloaddition of the alkyne with an arylsulfonyl azide (B81097) to form a triazole intermediate. Subsequent silver-catalyzed carbene formation and ring expansion of the cyclopropyl (B3062369) carbene intermediate afford the desired cyclobutene (B1205218) nih.gov. This method provides a powerful alternative to traditional [2+2] cycloaddition reactions for the synthesis of functionalized four-membered rings nih.govnih.gov.

The following table summarizes the key steps in the ring expansion of alkynyl cyclopropanes:

StepReactionCatalystIntermediateProduct
1CycloadditionCopperN-Sulfonyl-1,2,3-triazole-
2Carbene Formation & Ring ExpansionSilverCyclopropyl carbeneCyclobutene

This strategy effectively transfers the substitution pattern and stereochemistry from the cyclopropane precursor to the resulting cyclobutene, offering a degree of stereochemical control nih.gov.

Role in the Total Synthesis of Natural Products with Cyclopropane Motifs

While direct applications of this compound in the total synthesis of natural products are not extensively documented, the broader class of cyclopropane-containing building blocks is crucial for accessing numerous biologically active molecules nih.govnih.gov. The cyclopropane motif is a key structural feature in a wide range of natural products, and synthetic strategies often rely on the introduction of this ring system at a key stage.

The development of stereoselective methods for the synthesis of cyclopropyl carbocyclic nucleosides highlights the importance of functionalized cyclopropanes in medicinal chemistry nih.govresearchgate.netnih.gov. These syntheses often start from chiral precursors and involve the selective manipulation of functional groups on the cyclopropane ring to build the final nucleoside analogue nih.gov. The presence of an alkyne, as in this compound, would provide a valuable point for the attachment of the nucleobase or for further structural modifications.

Development of Advanced Synthetic Strategies Leveraging this compound's Reactivity

The unique reactivity of this compound has spurred the development of novel synthetic methodologies. The Cope rearrangement of 1-aryl-2-vinylcyclopropanes, a class of compounds structurally related to derivatives of this compound, has been explored for the synthesis of tricyclic ring systems nih.gov. The release of ring strain from the cyclopropane provides a thermodynamic driving force for this nih.govnih.gov sigmatropic rearrangement nih.gov. In a similar vein, this compound, upon conversion to a vinylcyclopropane (B126155) derivative, could be a precursor for such rearrangements.

Furthermore, gold(I)-catalyzed nih.govnih.gov-sigmatropic rearrangements of propargylic esters and ethers have been studied using cyclopropane probes to elucidate reaction mechanisms acs.orgnih.gov. These studies have provided insights into the reversibility and concerted nature of these rearrangements, which are crucial for designing new synthetic transformations nih.gov.

The reactivity of propargyl sulfur ylides with acrylates to form trans-2-ethynyl cyclopropane carboxylates with high diastereoselectivity has also been investigated jlu.edu.cn. This cyclopropanation reaction offers a direct route to functionalized alkynylcyclopropanes, which can then be used in further synthetic elaborations jlu.edu.cn.

Stereochemical Control and Diastereoselectivity in Synthetic Pathways

Achieving stereochemical control is a paramount challenge in the synthesis of complex molecules. In reactions involving this compound and its derivatives, the stereochemistry of the cyclopropane ring can influence the outcome of subsequent transformations.

The diastereoselectivity of new synthetic molecules, including propargyl cyclopropanes, can be challenging to determine using standard NMR methods. A novel approach involves the co-crystallization of racemic mixtures with a chiral host, such as 1,3,5,7-tetrakis(2-bromo-4-methoxyphenyl)adamantane, allowing for the unambiguous determination of the relative configuration by X-ray crystallography thieme-connect.com. This technique has been successfully applied to identify the products of iron-catalyzed cyclopropanations as either cis- or trans-isomers thieme-connect.com.

In the synthesis of cyclopropyl carbocyclic nucleosides, stereocontrol is often achieved by starting with a chiral precursor and employing selective functional group manipulations that preserve the stereochemical integrity of the molecule nih.gov. For example, versatile and stereocontrolled synthetic routes have been developed to access enantiopure nucleosides with opposite chirality, many of which contain a quaternary stereogenic carbon on the cyclopropane ring nih.gov.

The diastereoselectivity of cyclopropanation reactions to form alkynyl cyclopropanes is also a critical area of research. For instance, the reaction of propargyl sulfur ylides with acrylates has been optimized to achieve high diastereoselectivity (96% d.e.) for the trans-cyclopropane product jlu.edu.cn. Theoretical studies using density functional theory have been employed to understand the mechanism and the origins of this diastereoselectivity, attributing it to the relative activation energies of the diastereomeric transition states jlu.edu.cn.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Prop-2-ynylcyclopropane, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via [2+1] cyclopropanation using propargyl halides and alkenes under transition metal catalysis (e.g., Cu or Pd). Optimization involves varying solvents (THF, DCM), temperatures (0°C to reflux), and stoichiometric ratios of reagents. Post-synthesis characterization via 1H^1H-NMR (to confirm cyclopropane ring protons at δ 0.5–2.0 ppm) and GC-MS ensures purity. Reaction yields are improved by inert atmosphere techniques to prevent alkyne oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodology :

  • 1H^1H-NMR identifies cyclopropane protons (split into multiplets due to ring strain) and acetylenic protons (δ 1.8–2.5 ppm).
  • 13C^{13}C-NMR confirms sp³ carbons in the cyclopropane ring (δ 10–20 ppm) and sp-hybridized carbons (δ 70–90 ppm).
  • IR spectroscopy detects C≡C stretching (~2100 cm⁻¹).
  • Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., m/z 94 for C₆H₈). Cross-referencing with computational simulations (DFT) enhances accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Due to its flammability and potential reactivity, use flame-resistant lab gear, conduct reactions in fume hoods, and store in inert atmospheres (argon). Safety Data Sheets (SDS) recommend PPE (gloves, goggles) and spill containment measures (sand, vermiculite). Regular vapor pressure monitoring and compatibility checks with solvents/reagents are critical .

Advanced Research Questions

Q. How does the cyclopropane ring strain in this compound influence its reactivity in transition metal-catalyzed cross-coupling reactions?

  • Methodology : The ring’s angle strain (60° vs. ideal 109.5°) enhances reactivity by lowering activation energy for ring-opening. Mechanistic studies employ kinetic isotope effects (KIE) and DFT calculations to track bond cleavage pathways. For example, Pd-catalyzed Suzuki coupling with aryl boronic acids shows regioselectivity influenced by ring strain. In situ NMR monitors intermediates, while X-ray crystallography confirms structural changes .

Q. What computational approaches resolve electronic structure ambiguities in this compound derivatives?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level models bond dissociation energies and frontier molecular orbitals (FMOs). Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the cyclopropane ring and propargyl group. Validation against experimental UV-Vis spectra and 1H^1H-NMR chemical shifts ensures reliability. Software like Gaussian or ORCA is standard .

Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound be systematically addressed?

  • Methodology : Conduct meta-analysis of calorimetry data (DSC/TGA) under standardized conditions (e.g., 25°C, 1 atm). Discrepancies arise from impurities or calibration errors; replicate experiments using high-purity samples (>99%) and validate via collaborative inter-lab studies. Statistical tools (ANOVA) identify outliers, while computational corrections (e.g., basis set superposition errors) refine DFT-derived values .

Q. What strategies mitigate side reactions during the functionalization of this compound in multicomponent reactions?

  • Methodology : Use directing groups (e.g., sulfonyl) to control regiochemistry in cycloadditions. Kinetic profiling via stopped-flow IR identifies intermediates prone to side reactions (e.g., alkyne oligomerization). Solvent screening (DMF vs. toluene) and additive optimization (e.g., Lewis acids like BF₃·Et₂O) suppress undesired pathways. Reaction progress is monitored via LC-MS .

Methodological Frameworks

  • Experimental Design : Align with PICO (Population: reaction systems; Intervention: catalytic conditions; Comparison: control reactions; Outcome: yield/selectivity) to structure hypothesis testing .
  • Data Contradiction Analysis : Apply triangulation (experimental, computational, literature data) and sensitivity analysis to isolate variables affecting reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.